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BMS-564929

Cat. No.: B1667221
CAS No.: 627530-84-1
M. Wt: 305.71 g/mol
InChI Key: KEJORAMIZFOODM-PWSUYJOCSA-N
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Description

Evolution of Androgen Receptor Modulators and Therapeutic Objectives

The history of androgen receptor modulation for therapeutic purposes dates back to the 1940s with the initial development of steroidal SARMs, derived from modifications of the testosterone (B1683101) molecule. nih.gov Androgens, with testosterone as the primary endogenous ligand, are crucial for a wide range of physiological functions, including the development and maintenance of muscle and bone mass, secondary sexual characteristics, and reproductive function. nih.govnih.gov

Traditional androgen therapy, primarily using testosterone or its derivatives, has been employed to treat conditions associated with androgen deficiency, such as hypogonadism, delayed puberty, and muscle wasting in chronic diseases. nih.govnih.govlupinepublishers.com While effective in promoting anabolic effects, the widespread expression of the androgen receptor and the metabolism of steroidal androgens into other hormonally active compounds (like dihydrotestosterone (B1667394) via 5α-reductase and estrogen via aromatase) can lead to undesirable side effects. nih.govnih.govfarmaciajournal.com These side effects can include prostate enlargement, cardiovascular issues, and virilizing effects, which limit the broad therapeutic application of traditional androgens. nih.govnih.gov

The therapeutic objectives in the evolution of AR modulators have therefore focused on developing compounds that can selectively activate the AR in target tissues to achieve desired outcomes, such as increasing muscle mass and bone density, without causing adverse effects in other tissues. nih.govwikipedia.orgnih.gov

The Rationale for Developing Tissue-Selective Androgen Receptor Agonists

The rationale for developing tissue-selective androgen receptor agonists, or SARMs, stems directly from the limitations of non-selective steroidal androgens. The goal is to dissociate the anabolic effects from the androgenic effects. nih.govwikipedia.orgfarmaciajournal.com This selectivity is crucial for developing safer and more targeted therapies for conditions like age-related functional decline, frailty, cancer cachexia, and osteoporosis. nih.govwikipedia.org

SARMs are designed to interact with the AR in a way that leads to differential recruitment of co-regulator proteins within different tissues. nih.govoup.com This ligand-specific interaction can induce conformational changes in the AR that favor gene transcription pathways associated with anabolic effects in muscle and bone, while having reduced activity or even acting as partial agonists or antagonists in tissues like the prostate. nih.govlupinepublishers.comfarmaciajournal.comoup.com Unlike steroidal androgens, many nonsteroidal SARMs are not substrates for 5α-reductase or aromatase, further contributing to their tissue selectivity by avoiding conversion into dihydrotestosterone or estrogen. nih.govfarmaciajournal.com

The development of nonsteroidal SARMs gained momentum with the discovery of compounds that could bind to the AR and exhibit tissue-selective activity, building upon the concept of selective estrogen receptor modulators (SERMs). nih.govfarmaciajournal.com This approach aims to provide the therapeutic benefits of androgen signaling with an improved safety profile compared to traditional androgen replacement therapy. nih.govnih.govamegroups.org

Positioning BMS-564929 within the SARM Development Landscape

This compound is an investigational, orally active, nonsteroidal selective androgen receptor modulator developed by Bristol-Myers Squibb. oup.comwikipedia.orgdrugbank.com It belongs to the hydantoin (B18101) derivative class of SARMs. nih.govlupinepublishers.com Its position within the SARM development landscape is characterized by its high potency and notable tissue selectivity demonstrated in preclinical studies. oup.commedchemexpress.com

Research findings indicate that this compound binds to the androgen receptor with high affinity. nih.govlupinepublishers.comoup.commedchemexpress.com In vitro studies have shown a subnanomolar binding affinity (Ki = 2.11 ± 0.16 nM) for the AR, demonstrating higher affinity than testosterone. oup.commedchemexpress.com Furthermore, it exhibits significant selectivity for the AR compared to other steroid hormone receptors, such as estrogen receptors alpha and beta, glucocorticoid receptor, and mineralocorticoid receptor, showing over 1000-fold selectivity against these receptors and approximately 400-fold selectivity against the progesterone (B1679170) receptor. oup.commedchemexpress.com this compound has also shown no significant interaction with sex hormone-binding globulin (SHBG) or aromatase. oup.com

Preclinical studies in castrated male rats, a model used to evaluate the anabolic and androgenic effects of AR modulators, have highlighted the tissue selectivity of this compound. oup.commedchemexpress.comresearchgate.net It has demonstrated potent anabolic activity in the levator ani muscle, a classic androgen-responsive muscle. nih.govlupinepublishers.comoup.commedchemexpress.com Importantly, it exhibits a substantially higher ED50 (Effective Dose 50%) for the prostate compared to the levator ani muscle, indicating a notable degree of muscle selectivity over prostate tissue. nih.govlupinepublishers.comoup.commedchemexpress.com Specifically, studies have reported approximately 160-fold selectivity for the levator ani muscle over the prostate in this model, and it was found to be significantly more potent than testosterone propionate (B1217596) in stimulating muscle growth while being more selective for muscle versus prostate. medchemexpress.com

The proposed mechanism for the tissue selectivity of this compound is thought to be analogous to that of selective estrogen receptor modulators, involving ligand-based selective activation of target genes through differential recruitment of cofactors present in various tissues expressing the AR. oup.com X-ray crystallography studies have revealed that this compound induces a different AR conformation compared to dihydrotestosterone, potentially leading to interactions with a distinct set of coactivators or corepressors and resulting in tissue-specific gene regulation. oup.com

This compound's profile of high AR affinity, selectivity over other steroid receptors, lack of interaction with SHBG and aromatase, and demonstrated muscle-selective anabolic effects in preclinical models positions it as a promising candidate within the SARM development landscape, aimed at providing the benefits of androgen action with reduced impact on androgen-dependent tissues like the prostate. oup.commedchemexpress.com

Data Tables

Here is a summary of key preclinical findings for this compound:

Table 1: Summary of Preclinical Findings for this compound

Detailed Research Findings

Detailed research into this compound has focused on its interaction with the androgen receptor and its effects in preclinical models. The compound's high binding affinity for the AR (Ki of 2.11 ± 0.16 nM) positions it as a potent AR ligand. oup.commedchemexpress.com Its selectivity profile against other steroid hormone receptors underscores its specificity for the androgen pathway. oup.commedchemexpress.com

Studies in castrated male rats have provided key insights into its tissue selectivity. In this model, which mimics a state of androgen deficiency, this compound demonstrated a potent anabolic effect on the levator ani muscle, a muscle highly responsive to androgens. nih.govlupinepublishers.comoup.commedchemexpress.com The effective dose for stimulating growth in the levator ani muscle was significantly lower than the dose required to affect the prostate, indicating a preferential effect on muscle tissue. nih.govlupinepublishers.comoup.commedchemexpress.com This differential response, quantified by the ratio of ED50 values for prostate and levator ani muscle, showed approximately 160-fold selectivity for muscle over prostate. medchemexpress.com

Structural analysis, including X-ray crystallography of the AR ligand-binding domain bound to this compound, has provided insights into the molecular basis for its activity and selectivity. These studies revealed unique binding interactions of this compound with the AR compared to endogenous androgens like DHT. oup.com These distinct interactions are believed to induce a receptor conformation that influences the recruitment of coactivator and corepressor proteins in a tissue-specific manner, thereby leading to selective gene regulation and the observed tissue-selective pharmacological profile. oup.com The hydantoin structure of this compound, with specific interactions within the ligand-binding domain, is thought to contribute to its high binding affinity and agonist activity. nih.govnih.gov

This compound has been noted as being orally available with a half-life of 8-14 hours in humans, a pharmacokinetic property relevant to its potential therapeutic application. nih.govlupinepublishers.com Preclinical data also suggested that it is a potent suppressor of luteinizing hormone (LH). nih.govlupinepublishers.comwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12ClN3O3 B1667221 BMS-564929 CAS No. 627530-84-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3/c1-7-9(3-2-8(6-16)11(7)15)18-13(20)12-10(19)4-5-17(12)14(18)21/h2-3,10,12,19H,4-5H2,1H3/t10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJORAMIZFOODM-PWSUYJOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)N2C(=O)C3C(CCN3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1Cl)C#N)N2C(=O)[C@@H]3[C@@H](CCN3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432357
Record name (7R,7aS)-2-(3-Chloro-4-cyano-2-methylphenyl)-7-hydroxytetrahydro-2H-pyrrolo(1,2-e)imidazole-1,3-dione
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Molecular Weight

305.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

627530-84-1
Record name 2-Chloro-3-methyl-4-[(7R,7aS)-tetrahydro-7-hydroxy-1,3-dioxo-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl]benzonitrile
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Record name BMS-564929
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Molecular Pharmacology and Androgen Receptor Interactions of Bms 564929

Androgen Receptor (AR) Binding Affinity and Ligand Selectivity of BMS-564929

The binding characteristics of this compound to the androgen receptor demonstrate high affinity and a notable selectivity profile compared to other steroid hormone receptors. oup.commedchemexpress.com

Quantitative Receptor Binding Studies (e.g., K_i values)

Quantitative receptor binding studies have shown that this compound is a high-affinity ligand for the androgen receptor. Competition binding assays using appropriate radioligands have determined its binding affinity. oup.combiocrick.com The reported K_i value for this compound binding to the AR is 2.11 ± 0.16 nM. oup.commedchemexpress.comclinisciences.com This subnanomolar K_i value indicates potent binding to the receptor. probechem.com

Here is a table summarizing the binding affinity of this compound for the androgen receptor:

CompoundTargetK_i (nM)
This compoundAndrogen Receptor2.11 ± 0.16

Selectivity Profile Against Other Steroid Hormone Receptors (e.g., Estrogen Receptor α/β, Glucocorticoid Receptor, Mineralocorticoid Receptor, Progesterone (B1679170) Receptor)

This compound demonstrates high selectivity for the AR over other steroid hormone receptors, including estrogen receptors alpha (ERα) and beta (ERβ), the glucocorticoid receptor (GR), the mineralocorticoid receptor (MR), and the progesterone receptor (PR). oup.comrndsystems.commedchemexpress.com Studies have shown that this compound is more than 1000-fold selective for AR compared to ERα, ERβ, GR, and MR. oup.commedchemexpress.comclinisciences.com Its selectivity against the progesterone receptor is approximately 400-fold. oup.commedchemexpress.comclinisciences.com Functional transactivation assays have indicated no measurable activity of this compound with ERα/β, GR, MR, or PR at concentrations up to 30 μM. clinisciences.commedchemexpress.com This high degree of selectivity is a key characteristic of this compound as a selective androgen receptor modulator. medkoo.comoup.com

Here is a table illustrating the selectivity profile of this compound:

ReceptorSelectivity (fold vs AR)
Estrogen Receptor α>1000
Estrogen Receptor β>1000
Glucocorticoid Receptor>1000
Mineralocorticoid Receptor>1000
Progesterone Receptor~400

Absence of Significant Interactions with Sex Hormone-Binding Globulin (SHBG) or Aromatase

Pharmacological studies have indicated that this compound exhibits no significant interactions with sex hormone-binding globulin (SHBG) or aromatase. medkoo.comoup.comrcsb.orgprobechem.comnih.gov Evaluation of this compound binding to SHBG has been performed using methods such as charcoal assays, which involve competing radiolabeled dihydrotestosterone (B1667394) ([³H]DHT) from purified SHBG with increasing concentrations of this compound. medchemexpress.combiocrick.com Aromatase activity has been assessed via tritiated water release assays using human placental microsomes. The lack of significant interaction with these proteins contributes to its pharmacological profile. oup.comrcsb.org

Structural Biology of Androgen Receptor Ligand-Binding Domain Complexed with this compound

X-ray crystallography has been employed to characterize the structural interactions between this compound and the ligand-binding domain (LBD) of the androgen receptor. oup.comrcsb.orgnih.gov These studies provide insights into the molecular basis of this compound's activity and selectivity. oup.com

X-Ray Crystallographic Characterization of the AR-BMS-564929 Complex

The crystal structure of the rat androgen receptor ligand-binding domain complexed with this compound has been determined by X-ray diffraction. rcsb.orgresearchgate.net This structural data, available in the Protein Data Bank (PDB ID 2NW4), reveals the specific conformation of the AR LBD upon binding of this compound. rcsb.orgresearchgate.net The resolution of this crystal structure is reported as 3.00 Å. rcsb.org The structure shows that this compound binds within the ligand-binding pocket of the AR LBD. researchgate.netresearchgate.net

Identification of Unique Ligand-Binding Interactions within the AR Ligand-Binding Domain

X-ray crystallography has revealed key differences in the binding interactions of this compound with the AR compared to native hormones like dihydrotestosterone (DHT). oup.comnih.govacs.orgoup.com this compound forms unique contacts within specific helices of the ligand-binding domain that are important for coregulatory protein recruitment. oup.comnih.govacs.org For instance, the bicyclic hydantoin (B18101) ring of this compound forms a hydrogen bond with Asn705 in the AR, mimicking the interaction of the C17-OH group of DHT. Unlike some other nonsteroidal androgens, this compound appears to avoid interactions with Thr877. The binding of this compound to the AR LBD results in a receptor conformation that is distinct from the conformation induced by DHT. oup.comoup.com This disparate conformation may facilitate interaction with a different set of coactivators or corepressors, which is hypothesized to contribute to the tissue selectivity observed with this compound. oup.comoup.com While the canonical agonist-bound LBD structure is largely superimposable with other SARMs, there are crucial local conformational changes, notably the absence of hydrogen bonding from T877 in the this compound bound structure. researchgate.net

Analysis of Specific Helices and Residues Critical for this compound-Mediated AR Activation

Key differences in the binding interactions of this compound with the AR, relative to native hormones like DHT, have been identified through X-ray crystallography oup.comoup.comrcsb.org. These unique contacts are located in specific helices within the AR ligand binding domain that are important for coregulatory protein recruitment oup.comoup.comrcsb.org. These key contact differences for this compound and DHT are situated in specific helices that collectively form a hydrophobic groove crucial for recognizing the LxxLL motif found in coactivator proteins oup.com. Ligand binding induces alterations in the positioning of these helices, thereby influencing coactivator binding oup.com.

Mechanisms of Androgen Receptor Agonism by this compound

This compound acts as an AR agonist, exerting its effects through the regulation of AR-mediated gene transcription in tissues that express the receptor oup.comresearchgate.net. The binding of this compound to the AR LBD induces a receptor conformation that is distinct from the conformation induced by DHT oup.comoup.com. This differential conformation is believed to allow the this compound-AR complex to interact with a different set of coactivators and corepressors compared to the DHT-AR complex oup.comoup.com.

Androgen Receptor-Mediated Gene Transcription Regulation

As an AR agonist, this compound regulates gene transcription mediated by the androgen receptor oup.comresearchgate.netuni.lu. The classic mechanism involves the ligand-bound AR translocating into the nucleus, dimerizing, and binding to androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription elifesciences.orggenecards.orgnih.gov. This compound's ability to induce a specific AR conformation influences the recruitment of coregulatory proteins, which in turn affects the transcriptional outcome oup.comoup.com. Studies using reporter gene assays in AR-expressing cell lines, such as C2C12 and PEC cells, have demonstrated the activation of AR-mediated luciferase reporter gene induction by this compound oup.com.

Ligand-Induced Conformational Dynamics and Coregulatory Protein Recruitment

Ligand binding to nuclear receptors like the AR induces conformational changes that are critical for their function, including dissociation from chaperone proteins, binding to DNA response elements, and recruitment of coregulatory proteins elifesciences.org. Agonist ligands, such as this compound, typically stabilize an "active state" conformation where the C-terminal helix (helix 12) is positioned against the LBD, forming the activation function 2 (AF2) surface elifesciences.org. This AF2 surface is a key interaction site for coactivator proteins containing LxxLL motifs oup.com.

X-ray crystallography of the AR LBD bound to this compound has revealed unique binding interactions that lead to a receptor conformation disparate from that induced by DHT oup.comoup.com. These structural differences are thought to be the basis for the differential recruitment of coactivator and corepressor proteins oup.comoup.com. The specific helices involved in forming the hydrophobic groove that interacts with coactivator LxxLL motifs show key contact differences when bound to this compound compared to DHT oup.com. This suggests that this compound modulates the AR conformation in a way that favors the binding of a specific subset of coregulatory proteins oup.comoup.com. While X-ray crystallography provides a static view, ongoing studies utilizing dynamic methods are investigating AR helical mobility in relation to these unique interactions oup.com.

Coregulatory proteins, including coactivators and corepressors, play a crucial role in modulating AR transcriptional activity drugbank.comoup.comnih.gov. The specific set of coregulators recruited to the ligand-bound AR complex significantly influences the level of gene expression oup.comoup.comelifesciences.org. The differential conformation induced by this compound is hypothesized to lead to the recruitment of a distinct profile of coregulatory proteins, contributing to its tissue-selective effects oup.comoup.com.

Differential Recruitment of Coactivators/Corepressors in Tissue-Specific Contexts

A key mechanism proposed to explain the tissue selectivity of SARMs like this compound is the ligand-based selective activation of target genes through the differential recruitment of cofactors present in various tissues expressing the AR oup.comoup.com. The distinct conformation induced by this compound in the AR LBD is thought to facilitate the interaction with a different set of coactivators and corepressors compared to endogenous androgens oup.comoup.com.

The expression levels and availability of specific coactivators and corepressors vary between different tissues oup.comnih.govuni.lu. This tissue-specific expression of coregulators, combined with the unique conformational changes induced by this compound, can lead to differential transcriptional responses in various tissues oup.comoup.com. For instance, the differential recruitment of coactivators or corepressors in muscle tissue compared to prostate tissue could explain the observed muscle versus prostate selectivity of this compound oup.comoup.com. Research suggests that amino acid contacts of this compound within the AR binding pocket that differ from DHT may specify tissue-selective interactions with as yet unidentified muscle cell-specific AR coregulators oup.comnih.gov. This differential recruitment mechanism is considered analogous to that observed with selective estrogen receptor modulators (SERMs), which also exhibit tissue-selective effects through ligand-induced differential cofactor recruitment oup.comoup.comnih.gov.

Data Tables

CompoundAR Binding Affinity (Ki)Selectivity vs. ERα/βSelectivity vs. GR/MRSelectivity vs. PR
This compound2.11 ± 0.16 nM oup.commedchemexpress.com>1000-fold oup.comoup.com>1000-fold oup.comoup.com~400-fold oup.comoup.com
CompoundLevator Ani ED50 (μg/kg)Prostate ED50 (μg/kg)Selectivity Ratio (Prostate/LA)
This compound0.9 141 160
Testosterone (B1683101)--~2-fold

Preclinical Efficacy and Tissue Selectivity of Bms 564929

In Vitro Functional Activity Assessments

The in vitro activity of BMS-564929 was characterized through dose-response studies in relevant cell lines to determine its potency and selectivity as an androgen receptor (AR) agonist.

Dose-Response Studies in Muscle Cell Lines (e.g., C2C12 Myoblasts)

In functional transactivation assays using the mouse C2C12 myoblast cell line, which was stably transfected with the rat AR and an androgen-specific reporter gene, this compound demonstrated potent agonist activity. These studies are crucial for understanding the compound's direct effects on muscle cells.

Dose-Response Studies in Prostate Cell Lines (e.g., Rat PEC Cells)

To assess its activity in prostate tissue, similar functional transactivation assays were conducted using a rat prostate epithelial cell (PEC) line. These cells were also stably transfected with the rat AR and an androgen-responsive reporter. The results from these assays are critical for evaluating the tissue-selective nature of this compound.

Comparative Potency (EC50) of this compound versus Natural Androgens (e.g., Testosterone (B1683101), DHT) in Cellular Assays

Comparative studies revealed significant differences in the potency of this compound compared to testosterone (T) in muscle versus prostate cell lines. This compound was found to be a subnanomolar AR agonist in vitro. nih.gov In the C2C12 muscle cells, this compound exhibited an EC50 of 0.44 ± 0.06 nM. In contrast, in the rat PEC line, the EC50 for this compound was 8.66 ± 0.22 nM. oup.com This indicates that this compound is approximately 20-fold more potent at inducing reporter gene expression in muscle cells compared to prostate cells in a laboratory setting. oup.com Testosterone showed similar potency in both cell types, with an EC50 of 2.17 ± 0.49 nM in the prostate cell line. oup.com Both compounds achieved equivalent maximal stimulatory efficacy in each cell line. oup.com

CompoundCell LineEC50 (nM)
This compoundC2C12 Myoblasts (Muscle)0.44 ± 0.06
This compoundRat PEC (Prostate)8.66 ± 0.22
TestosteroneRat PEC (Prostate)2.17 ± 0.49

In Vivo Pharmacological Studies in Animal Models

Animal models provide a more complex biological system to evaluate the tissue-selective anabolic activity of this compound.

Castrated Rat Model for Androgen Action Evaluation

The castrated rat model is a standard for assessing the androgenic and anabolic activity of compounds. In this model, the removal of the testes eliminates the primary source of endogenous androgens, allowing for a clear evaluation of the effects of exogenous compounds on androgen-sensitive tissues like the levator ani muscle and the prostate. nih.govnih.gov

Hyperanabolic Stimulation of Skeletal Muscle (e.g., Levator Ani Muscle Growth)

Dose-response studies in castrated male rats demonstrated that this compound is significantly more potent than testosterone in stimulating the growth of the levator ani muscle, a key indicator of anabolic activity. nih.gov Research showed that approximately 100% muscle stimulation was achieved at a dose of 0.1 mg/kg, with stimulation exceeding 125% at doses of 0.3 and 1 mg/kg. oup.com In the same model, this compound was found to be over 200 times more potent in stimulating muscle growth and 80 times more selective for muscle over the prostate when compared to testosterone propionate (B1217596). oup.com One study reported an ED50 of 0.0009 mg/kg for this compound in the levator ani muscle. nih.gov This high potency and selectivity for muscle tissue underscore its potential as a SARM. nih.govoup.com

CompoundModelEffectPotency/Selectivity
This compoundCastrated RatStimulation of Levator Ani Muscle GrowthED50: 0.0009 mg/kg
This compoundCastrated RatMuscle vs. Prostate Selectivity80-fold more selective than Testosterone Propionate
This compoundCastrated RatPotency in Muscle Stimulation>200-fold more potent than Testosterone Propionate

Hypostimulation of Prostate Tissue

This compound, a nonsteroidal selective androgen receptor modulator (SARM), has demonstrated a notable characteristic of tissue selectivity in preclinical studies, specifically showing minimal stimulation of the prostate gland. nih.gov This is a critical feature, as a key goal in the development of SARMs is to elicit the anabolic benefits of androgens in tissues like muscle and bone while avoiding the androgenic effects on the prostate that are associated with traditional testosterone therapy. wikipedia.org

In studies involving castrated male rats, administration of this compound did not significantly affect prostate tissue, even at doses that produced substantial anabolic effects on muscle. nih.govwikipedia.org The compound shows partial agonist activity in the prostate. nih.gov In vitro studies using rat prostate epithelial cells further support this observation, indicating that the androgenic action of this compound is not amplified in prostate tissue in the same way as testosterone. nih.gov This reduced prostatic stimulation is a primary advantage, potentially mitigating the risks of benign prostatic hyperplasia and other prostate-related issues linked to exogenous testosterone use. wikipedia.org

Quantitative Assessment of Muscle vs. Prostate Selectivity (e.g., ED50 Ratios)

The tissue selectivity of this compound has been quantified in preclinical models, highlighting its preferential action on muscle over the prostate. Dose-response studies in castrated rats revealed that this compound is significantly more potent in stimulating the growth of the levator ani muscle, an anabolic indicator, compared to testosterone. nih.gov

The degree of selectivity is often expressed as a ratio of the half-maximal effective dose (ED50) in different tissues. Research has reported a high degree of tissue selectivity for this compound, with one analysis calculating a 160-fold selectivity for levator ani muscle over the prostate based on the ratio of their respective ED50 values. nih.gov Another source indicates a 20-fold functional selectivity for muscle tissue over the prostate. wikipedia.org This marked separation between the desired anabolic effects and the undesired androgenic effects underscores the compound's potential for a more favorable therapeutic profile.

ED50 Values for this compound in a Castrated Rat Model
Tissue/EffectED50 (mg/kg)
Levator Ani Muscle (Anabolic)0.0009
LH Suppression (Endocrine)0.008

Endocrine System Modulation

Suppression of Luteinizing Hormone (LH) Secretion in Animal Models

Preclinical investigations have shown that this compound potently suppresses the secretion of luteinizing hormone (LH). nih.gov LH is a critical gonadotropin released by the pituitary gland that stimulates the testes to produce testosterone. nih.gov In animal models, this compound demonstrated a profound ability to reduce serum LH levels. wikipedia.org

The suppressive effect of this compound on LH is remarkably potent, with one report noting it to be approximately 33 times more suppressive than testosterone. wikipedia.org The ED50 for LH suppression was determined to be 0.008 mg/kg. nih.gov This level of suppression occurs at doses well below those required to achieve maximum anabolic effects on muscle (e.g., 0.1 mg/kg), indicating that significant modulation of the endocrine system happens within the compound's active dose range for muscle stimulation. nih.gov

Implications of LH Suppression for Endogenous Testosterone Levels

The potent suppression of LH by this compound has direct and significant implications for the body's natural production of testosterone. nih.gov Because LH is the primary signal for testicular testosterone synthesis, a substantial reduction in LH levels leads to a corresponding decrease in endogenous testosterone production. nih.gov

This profound suppression of both LH and, consequently, natural testosterone occurs at doses required for the compound's anabolic activity. nih.gov This presents a significant consideration for the clinical application of this compound, particularly for its intended use in treating conditions like andropause, where a further decline in already low endogenous testosterone levels would be clinically undesirable. nih.gov The challenge of separating the anabolic effects of SARMs from their suppressive effects on the hypothalamic-pituitary-gonadal axis remains a key area of investigation. nih.gov

Investigational Therapeutic Applications of Bms 564929

Treatment of Age-Related Functional Decline and Andropause Symptoms

Age-related functional decline and andropause are associated with decreasing testosterone (B1683101) levels in men, leading to a variety of symptoms including loss of muscle mass and strength, decreased bone density, reduced libido, fatigue, and changes in mood. newdrugapprovals.orgwikipedia.orgurologyaustin.comnutritionist-resource.org.ukccjm.org BMS-564929 has been advanced to clinical trials for the treatment of age-related functional decline. oup.comnih.govcapes.gov.broup.com The compound is being investigated for its potential to address several of these symptoms by selectively activating androgen receptors in target tissues like muscle and bone. newdrugapprovals.orglupinepublishers.com

Preservation and Improvement of Muscle Mass and Strength

Research, primarily in preclinical models, has indicated that this compound exhibits potent anabolic effects on skeletal muscle. Studies in castrated male rats have shown that this compound is substantially more potent than testosterone in stimulating the growth of the levator ani muscle. oup.comoup.comresearchgate.net This suggests a potential for preserving and improving muscle mass and strength, which are key concerns in age-related functional decline and conditions like sarcopenia. lupinepublishers.comresearchgate.netscispace.com

Potential for Bone Health and Osteoporosis Management

Declining androgen levels in aging men are also linked to decreased bone density and an increased risk of osteoporosis. newdrugapprovals.orgwikipedia.orgnutritionist-resource.org.ukccjm.org SARMs, including this compound, are being investigated for their potential to exert anabolic effects on bone tissue. newdrugapprovals.orglupinepublishers.comscispace.com Preclinical studies have explored the ability of SARMs to prevent bone loss in animal models. lupinepublishers.com While testosterone replacement therapy has shown improvement in bone mineral density, its impact on fracture risk requires further investigation. nih.gov The tissue selectivity profile of this compound suggests a potential role in promoting bone health, although detailed clinical data specifically on this compound's effects on bone health in humans were not extensively available in the search results. newdrugapprovals.orgwikipedia.org

Comparative Therapeutic Profiles with Traditional Androgen Replacement Therapies

Traditional androgen replacement therapy, primarily using testosterone, is an established approach for treating symptoms of androgen deficiency. However, it is associated with certain limitations, particularly concerning potential effects on the prostate. newdrugapprovals.orgwikipedia.orgoup.com this compound, as a SARM, is being developed with the aim of offering a more favorable therapeutic profile compared to traditional testosterone therapy. newdrugapprovals.orgoup.comnih.govcapes.gov.br

Addressing Concerns of Prostate Hyperstimulation Associated with Testosterone

A significant concern with traditional testosterone therapy is the potential for stimulating prostate growth, which can contribute to benign prostatic hyperplasia (BPH) and is a consideration in the context of prostate cancer risk. newdrugapprovals.orgwikipedia.orgoup.comnih.gov A key characteristic of this compound highlighted in preclinical studies is its tissue selectivity, demonstrating preferential anabolic activity in muscle with significantly less stimulatory effect on the prostate compared to testosterone. newdrugapprovals.orgwikipedia.orgoup.comnih.govcapes.gov.brresearchgate.netcambridge.org In castrated rat models, this compound showed substantially greater selectivity for muscle versus prostate compared to testosterone. oup.comresearchgate.net

Below is a table summarizing comparative preclinical data on tissue selectivity:

CompoundTissue StimulatedED50 (mg/kg)Selectivity (Muscle vs. Prostate)
This compoundLevator ani muscle0.0009 160-fold nih.gov
This compoundProstate0.14 researchgate.net-
TestosteroneLevator ani muscleNot specified2-fold (vs. prostate)
TestosteroneProstate0.3-0.4 nih.gov-

Note: ED50 values represent the effective dose for 50% of the population receiving the drug. lupinepublishers.com

Advantages in Safety Window and Side Effect Profile

The tissue selectivity of this compound is anticipated to translate into a more favorable safety window and side effect profile compared to traditional, non-selective androgens. newdrugapprovals.orgwikipedia.orgoup.comnih.govcapes.gov.brnih.govciteab.combidd.group By minimizing androgenic effects in tissues like the prostate, this compound aims to reduce the risk of prostate-related side effects associated with testosterone therapy. newdrugapprovals.orgwikipedia.orgoup.comnih.gov The potent oral activity and tissue selectivity observed in preclinical studies support the expectation that this compound could provide the beneficial effects seen with testosterone in muscle and other tissues while mitigating some of the drawbacks related to prostate stimulation and route of administration. oup.comnih.govcapes.gov.br

Analytical Methodologies and Metabolic Research of Bms 564929

Elucidation of Metabolic Pathways and Metabolite Identification

Understanding the metabolic pathways of BMS-564929 is crucial for assessing its pharmacological activity, potential toxicity, and for developing methods to detect its use. Studies have focused on identifying the various metabolites formed through enzymatic biotransformation. researchgate.netnih.gov

In Vitro Metabolic Studies (e.g., Liver Microsomes)

In vitro metabolic stability assays using liver microsomes are a common approach to investigate how a compound is metabolized by hepatic enzymes, particularly cytochrome P450 (CYP) enzymes. nuvisan.comevotec.com Liver microsomes contain membrane-bound drug-metabolizing enzymes, including CYPs, and are widely used to determine the in vitro intrinsic clearance of a compound and understand interspecies differences in drug metabolism. nuvisan.comevotec.com These studies can be adapted for high-throughput screening and allow for the identification of formed metabolites. evotec.comadmescope.com S9 fractions, which contain both microsomal and cytosolic enzymes, can also be used and supplemented with cofactors to investigate Phase II metabolic pathways. evotec.com Studies have utilized human liver subcellular fractions, including microsomes and S9, to synthesize metabolites of SARMs like this compound for analytical purposes. dshs-koeln.de

Characterization of Phase I Metabolites (e.g., Hydroxylation, Methoxylation, Demethylation, Dehydrogenation)

Phase I metabolism typically involves the introduction or exposure of polar functional groups on the parent compound through reactions like oxidation, reduction, and hydrolysis. dergipark.org.tr For this compound and other SARMs, Phase I metabolites primarily result from processes such as single or multiple hydroxylations. researchgate.netnih.gov Other detected Phase I metabolic reactions include methoxylation, demethylation, and dehydrogenation. researchgate.netnih.gov These transformations alter the chemical structure of the parent compound, leading to the formation of metabolites with different properties.

Characterization of Phase II Metabolites (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or amino acids, to increase their water solubility and facilitate excretion. dergipark.org.tr Glucuronidation is a major Phase II metabolic pathway. dergipark.org.tr While glucuronidation is a significant Phase II reaction for many compounds and other SARMs, studies specifically investigating this compound metabolism in vitro did not observe glucuronic acid conjugated metabolites under the experimental conditions. researchgate.net However, the general metabolic pathways explored for SARMs, including those structurally unrelated to this compound, have considered glucuronidation as a potential modification. researchgate.netnih.gov

Application in Doping Control Analysis

Due to their anabolic properties and potential for misuse in sports, SARMs, including this compound, have been prohibited by the World Anti-Doping Agency (WADA) since 2008. nih.govresearchgate.netbiocrick.com This has necessitated the development of sensitive and specific analytical methods for their detection in biological matrices for doping control purposes. nih.govresearchgate.net

Development of Analytical Methods for Detection in Biological Matrices (e.g., Urine)

Analytical methods for the detection of SARMs in doping control analysis predominantly rely on chromatographic techniques coupled with mass spectrometry. nih.govresearchgate.net Urine is a common biological matrix for doping control. researchgate.net Sample preparation procedures for urine samples can involve enzymatic hydrolysis followed by liquid-liquid extraction or solid-phase extraction to isolate the target analytes, including the parent compound and its metabolites. researchgate.netresearchgate.netsci-hub.se These methods aim to achieve low detection limits to ensure effective screening for potential misuse. researchgate.netsci-hub.se For this compound, a validated method for screening in human urine has been reported with a CCβ value of 5 ng/mL. researchgate.net

Mass Spectrometry Techniques for Identification of this compound and its Metabolites

Mass spectrometry (MS) is a cornerstone technique for the identification and confirmation of this compound and its metabolites in doping control. nih.govresearchgate.netnih.gov High-resolution mass spectrometry (HRMS), such as Orbitrap mass spectrometry, has been used to study the fragmentation behavior of SARMs, including this compound, and to identify characteristic product ions. nih.govresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely applied for the analysis of SARMs in biological matrices. researchgate.netresearchgate.netresearchgate.netsci-hub.seresearchgate.net These techniques allow for the separation of the parent compound from its metabolites and matrix components, followed by their detection and identification based on their mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.netdshs-koeln.de Both positive and negative electrospray ionization (ESI) modes, coupled with collision-induced dissociation (CID), have been employed to characterize the fragmentation of this compound, yielding diagnostic product ions that support its identification and that of its metabolites in doping control assays. nih.govresearchgate.netdshs-koeln.de

Forensic and Anti-Doping Implications of SARM Misuse

The misuse of SARMs, including this compound, in sports and potentially other contexts, presents significant challenges for forensic and anti-doping authorities. nih.govresearchgate.netresearchgate.net SARMs have been included in the World Anti-Doping Agency's (WADA) Prohibited List since 2008 due to their anabolic properties and potential for performance enhancement. wikipedia.orgnih.govresearchgate.netwikipedia.org Despite not all SARMs having received full clinical approval, adverse analytical findings for various SARMs have been reported, highlighting their misuse in sports. nih.gov

The analytical challenges in detecting SARM misuse stem from their diverse chemical structures and the need for sensitive and specific methods capable of identifying the parent compounds and their metabolites in biological samples. nih.govbmj.com Routine doping control procedures predominantly utilize chromatography hyphenated to mass spectrometry to screen for a wide range of prohibited substances, including SARMs. nih.govresearchgate.net The identification of diagnostic urinary metabolites is a key strategy for extending the detection window beyond the persistence of the parent compound. nih.govwada-ama.org

Forensic analysis of SARM misuse may involve the analysis of biological samples as well as seized materials. The presence of SARMs in seized products, sometimes falsely marketed as dietary supplements, further complicates the issue and poses risks of inadvertent doping. wur.nlbmj.com Analytical methods developed for doping control are often applicable to forensic investigations involving SARMs. researchgate.net

The continuous development of new SARMs and the limited information available on their metabolism and pharmacokinetics for some compounds necessitate ongoing research and method development in anti-doping and forensic science. wur.nl High-resolution mass spectrometry plays an increasingly important role in retrospective analysis of stored samples to detect emerging or previously uncharacterized SARMs and their metabolites. patsnap.com The availability of reference substances for parent compounds and their known metabolites is crucial for confirming suspected findings and ensuring the reliability of analytical results in both forensic and anti-doping contexts. patsnap.com

Analytical Methodologies and Findings for this compound

Analytical TechniqueMatrixSample PreparationDetection Limits (approx.)Key Findings / ApplicationSource
LC-MS/MSUrineSPE1-20 ng/mL (SARMs)Routine doping control screening, detection of intact drug and metabolites wada-ama.org
LC-MS/MSUrineLLE/SLE5 µg/L (this compound)Method development for multiple SARMs researchgate.netwur.nl
UHPLC-MS/MSUrineLLE/SLE5 ng/mL (this compound CCβ)Multi-species screening method validation researchgate.net
LTQ-Orbitrap MSUrineSPE1-20 ng/mL (SARMs)Studying dissociation pathways, screening for intact SARMs and metabolites
HRMSUrineNot specifiedNot specifiedCharacterization of phase-I and -II metabolites wada-ama.org

Investigated Metabolic Transformations of SARMs (including potential for this compound)

Metabolic ProcessDescriptionRelevance to DetectionSource
HydroxylationAddition of hydroxyl groupCreates polar metabolites detectable in urine nih.govresearchgate.net
MethoxylationAddition of methoxy (B1213986) groupCreates metabolites detectable in urine nih.govresearchgate.net
DemethylationRemoval of methyl groupCreates metabolites detectable in urine nih.govresearchgate.net
DehydrogenationRemoval of hydrogen atomsCreates metabolites detectable in urine nih.govresearchgate.net
GlucuronidationConjugation with glucuronic acidMajor phase II metabolism, important for urinary excretion and detection window nih.govresearchgate.net

Clinical Development Status and Safety Considerations for Bms 564929

Progression of BMS-564929 in Clinical Trials

This compound advanced into the early stages of human clinical trials to assess its potential as a therapeutic agent. wikipedia.org The compound entered Phase I clinical trials, which are primarily focused on evaluating the safety, tolerability, and pharmacokinetic profile of a new drug candidate in a small group of healthy volunteers or patients. nih.gov These initial studies were aimed at determining how the drug is absorbed, distributed, metabolized, and excreted by the body. nih.gov

Data presented by Bristol-Myers Squibb from these early trials indicated that this compound had favorable pharmacokinetics. nih.gov This suggests that the compound was efficiently processed by the body, which is a crucial characteristic for a potential new medicine. nih.gov

In October 2007, Bristol-Myers Squibb licensed its SARM program, which included this compound, to Pharmacopeia Drug Discovery. Following this agreement, this compound was also referred to by the designation PS178990. Pharmacopeia continued with the Phase I clinical studies for the compound.

Observed Adverse Events in Preclinical and Clinical Studies

The evaluation of adverse events is a critical component of both preclinical animal studies and human clinical trials. For this compound, the most significant and widely discussed safety concern that emerged from research was its effect on the endocrine system, specifically the suppression of luteinizing hormone.

A prominent finding in the preclinical evaluation of this compound was its potent suppression of luteinizing hormone (LH). wikipedia.orgbiopharminternational.com LH is a critical hormone produced by the pituitary gland that stimulates the production of testosterone (B1683101) in the testes. biopharminternational.com Preclinical studies revealed that this compound was significantly more suppressive of LH than testosterone itself, with some reports suggesting it was as much as 33 times more suppressive. wikipedia.org

This profound suppression of LH was identified as a significant barrier to the clinical utility of this compound. biopharminternational.com For its intended use in treating andropause, a condition characterized by declining androgen levels, a drug that further suppresses the body's natural testosterone production would likely be considered clinically unacceptable. biopharminternational.com The dose required to achieve the desired anabolic effects on muscle was found to also cause this significant reduction in LH and, consequently, endogenous testosterone. biopharminternational.com

Preclinical Efficacy and LH Suppression Data for this compound

Parameter ED₅₀ (mg/kg) Selectivity Ratio
Anabolic Activity (Levator Ani Muscle) 0.0009 160-fold (Muscle vs. Prostate)
Androgenic Activity (Prostate) 0.14

ED₅₀ represents the dose required to achieve 50% of the maximum effect.

While specific adverse event data for this compound is limited, the broader class of SARM compounds has been associated with certain potential risks in clinical studies and other reports. These general SARM-related adverse events include:

Negative Effects on Cholesterol: Some SARMs have been shown to lower levels of high-density lipoprotein (HDL) cholesterol, often referred to as "good" cholesterol. nih.govwikipedia.org

Liver Toxicity: There have been reports of elevated liver enzymes in individuals using SARMs, and in some cases of recreational use of unapproved SARMs, more severe drug-induced liver injury has been noted. nih.govwikipedia.org

It is important to note that these are general findings for the SARM class, and the specific adverse event profile of this compound in its human trials was not publicly detailed beyond the significant impact on LH levels. nih.govwikipedia.org

Discontinuation or Status of this compound in the Development Pipeline

The development of this compound appears to have been discontinued. After Bristol-Myers Squibb licensed the compound to Pharmacopeia in 2007, information regarding its progress became sparse. The compound is not listed in the current development pipelines of Bristol Myers Squibb or any successor companies to Pharmacopeia. accesstomedicinefoundation.org

While an official statement detailing the precise reasons for the discontinuation of the development program is not publicly available, the potent suppression of luteinizing hormone is widely considered to have been a major challenge for its continued clinical development. wikipedia.orgbiopharminternational.com The difficulty in separating the desired anabolic effects from the undesirable suppression of the hypothalamic-pituitary-gonadal axis is a common hurdle for many SARM candidates. nih.gov As of 2023, no SARM has received approval from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency for therapeutic use. wikipedia.org

Q & A

Q. What is the molecular mechanism of BMS-564929 as an androgen receptor (AR) agonist, and how does its binding affinity compare to endogenous ligands like testosterone?

this compound binds to the AR with a subnanomolar Ki of 2.11 ± 0.16 nM, demonstrating higher affinity than testosterone. Methodologically, competitive binding assays using radiolabeled ligands (e.g., 3^3H-DHT) in AR-expressing cell lines are employed to determine binding kinetics. Structural studies reveal unique interactions with the AR ligand-binding domain (LBD), particularly in helices critical for co-regulator recruitment (e.g., Helix 12), which may explain its potency .

Q. Which preclinical models are standard for evaluating this compound’s tissue selectivity, and what endpoints differentiate muscle anabolism from prostate stimulation?

Castrated male rat models are widely used, with levator ani muscle mass and ventral prostate weight as primary endpoints. This compound exhibits >10-fold selectivity for muscle over prostate tissue compared to testosterone. Researchers should standardize dosing regimens (oral vs. subcutaneous) and employ histopathological analysis to validate tissue-specific effects .

Q. What in vitro assays are critical for assessing this compound’s AR agonist activity and selectivity against other steroid receptors?

Luciferase reporter assays in AR-transfected cell lines (e.g., CV-1 or HEK293) measure transcriptional activation. Cross-reactivity with glucocorticoid, progesterone, or estrogen receptors is tested via competitive binding assays. This compound shows >1,000-fold selectivity for AR over other receptors, necessitating dose-ranging studies (0.1–100 nM) to confirm specificity .

Advanced Research Questions

Q. How do crystallographic data inform the structural determinants of this compound’s tissue-selective AR agonism?

X-ray crystallography (e.g., PDB ID 2AMA) reveals unique hydrogen bonds between this compound and AR-LBD residues (e.g., Asn705, Thr877), stabilizing Helix 12 in an agonist conformation. Mutagenesis studies targeting these residues can validate their role in co-activator recruitment. Comparative analysis with dihydrotestosterone (DHT)-bound AR structures highlights differences in hydrophobic interactions that may underlie tissue selectivity .

Q. What experimental strategies address discrepancies between in vitro AR activation potency and in vivo tissue-specific efficacy?

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is critical. Researchers should measure plasma/tissue drug levels via LC-MS/MS and correlate them with AR occupancy (e.g., ex vivo radioligand displacement). Species-specific AR splice variants or differential co-regulator expression in tissues may explain disparities, requiring RNA-seq or proteomic profiling of target tissues .

Q. How should longitudinal studies design statistical models to account for interspecies variability in this compound’s dose-response relationships?

Mixed-effects models with covariates (e.g., species, sex, baseline muscle mass) are recommended. For example, in rodent vs. primate studies, body surface area normalization adjusts dose scaling. Bayesian hierarchical models can pool data across species while preserving study-specific variance, improving predictive power for clinical translation .

Q. What methodologies validate this compound’s lack of interaction with sex hormone-binding globulin (SHBG) and aromatase?

Surface plasmon resonance (SPR) or fluorescence polarization assays quantify SHBG binding. Aromatase activity is assessed via tritiated water release assays using human placental microsomes. This compound shows no significant binding to SHBG (IC50_{50} >10 µM) and does not inhibit aromatase (IC50_{50} >100 µM), necessitating orthogonal assays to exclude off-target effects .

Data Analysis and Reproducibility

Q. How should researchers standardize raw data reporting for this compound’s tissue selectivity in compliance with journal guidelines?

Follow the Beilstein Journal of Organic Chemistry’s protocols: report primary data (muscle/prostate weights, plasma concentrations) in main tables, with raw datasets (e.g., MRI scans, hormone levels) in supplementary files. Use standardized units (e.g., mg tissue/g body weight) and explicitly state statistical tests (e.g., ANOVA with Tukey post hoc) .

Q. What analytical techniques resolve metabolic stability challenges in this compound’s preclinical development?

High-resolution mass spectrometry (HR-MS) and 14^{14}C-labeled tracer studies in hepatocytes identify major metabolites. Cytochrome P450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks. This compound’s oral bioavailability and half-life in rats should be compared across formulations (e.g., PEG vs. lipid-based) .

Q. How can transcriptomic profiling elucidate this compound’s differential gene regulation in muscle versus prostate?

RNA-seq of levator ani and ventral prostate tissues post-treatment identifies AR-dependent genes (e.g., FKBP5, PSA). Pathway enrichment analysis (via DAVID or GSEA) distinguishes anabolic (mTORC1) vs. proliferative (Wnt/β-catenin) signaling. Single-cell RNA-seq further resolves cell-type-specific responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.